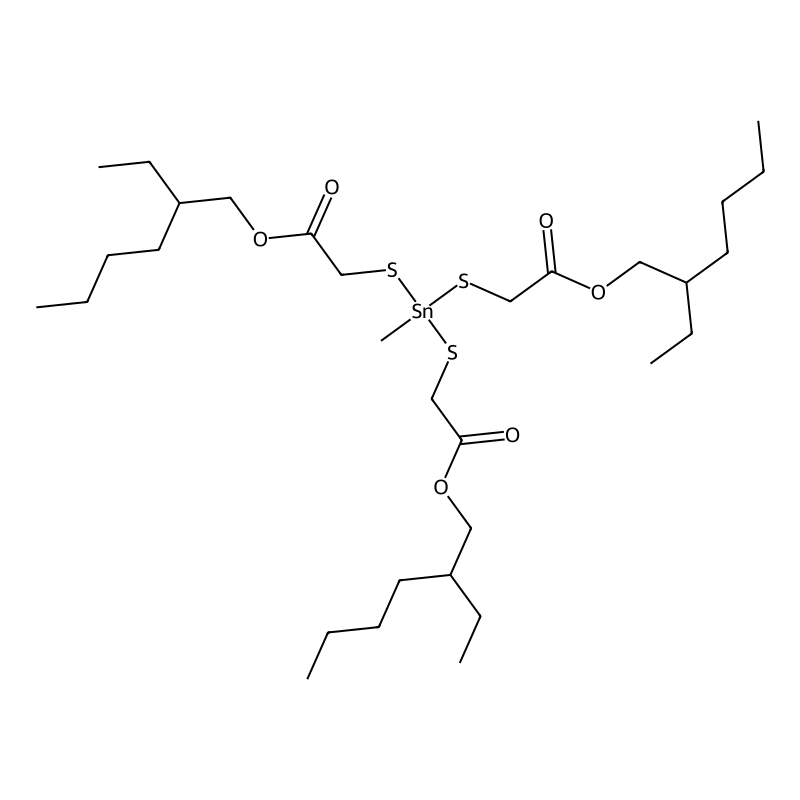

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is a complex organotin compound with the chemical formula and a molecular weight of approximately 743.71 g/mol. This compound is characterized by its unique structure, which includes three 2-ethylhexyloxycarbonylmethylthio groups attached to a central tin atom. The compound is also known by several synonyms, including Methyltin tris(isooctyl thioglycollate) and Monomethyltin tris(ethylhexyl mercaptoacetate) .

The compound's molecular structure features multiple functional groups that contribute to its chemical reactivity and potential applications in various fields, particularly in materials science and organometallic chemistry. Its synthesis typically involves the reaction of tin compounds with thioester derivatives, leading to the formation of this organotin complex .

- Nucleophilic Substitution: The thioether groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Decomposition: Under certain conditions, such as high temperatures or in the presence of strong acids or bases, the compound may decompose, releasing tin oxides and other byproducts.

- Coordination Chemistry: The tin atom can coordinate with various ligands, which could alter its reactivity and stability.

These reactions are crucial for understanding the compound's behavior in different environments and its potential applications .

The synthesis of Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane typically involves:

- Preparation of Thioester Derivatives: 2-Ethylhexyl mercaptoacetate is synthesized from appropriate precursors.

- Reaction with Tin Compounds: The thioester is reacted with a methyl tin reagent under controlled conditions to yield Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane finds potential applications in various fields:

- Adhesives and Coatings: It may serve as an additive in adhesives and coatings due to its stabilizing properties.

- Plastic Industry: Used as a heat stabilizer in polyvinyl chloride (PVC) formulations.

- Biocides: Potential use in agricultural applications as a biocide or fungicide due to its organotin nature .

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane shares structural similarities with several other organotin compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Monomethyltin tris(2-ethylhexyl mercaptoacetate) | C31H60O6S3Sn | Similar structure but differs in functional group arrangement |

| Methyltin mercaptide | CnHnO3Sn | Generally less complex; fewer substituents |

| Tri-n-butyltin oxide | C12H27OSn | Commonly used as a biocide; simpler structure |

Uniqueness

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is unique due to its specific arrangement of thioether groups around the tin center, which may confer distinct chemical properties compared to other organotin compounds. Its potential applications in specialized adhesive formulations and coatings further highlight its uniqueness within this class of compounds .

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane, with the chemical formula C31H60O6S3Sn, represents a significant class of organotin compounds characterized by the presence of thiolate ligands coordinated to a central tin atom [1]. The formation of this complex involves specific reaction mechanisms that highlight the unique coordination chemistry of tin(IV) compounds with sulfur-containing ligands [2]. The synthesis pathway typically proceeds through the reaction of methyltin precursors with thiol-containing compounds under controlled conditions to form stable tin-sulfur bonds [3].

The formation mechanism of methyltris(2-ethylhexyloxycarbonylmethylthio)stannane begins with the nucleophilic attack of the thiolate anion on the tin center [4]. This process is facilitated by the soft Lewis acid character of the tin(IV) atom, which exhibits strong affinity for the soft Lewis base properties of the thiolate sulfur atoms [4] [2]. The reaction proceeds through a series of coordination steps where the thiolate ligands displace leaving groups from the tin precursor [5].

A critical aspect of this mechanism is the role of the thiol deprotonation, which generates the reactive thiolate species necessary for coordination [6]. The pKa of the thiol group significantly influences the reaction kinetics, with lower pKa values generally leading to more rapid complex formation [6] [7]. In solution, the equilibrium between thiol and thiolate forms is pH-dependent, with higher pH values favoring the formation of the deprotonated thiolate species that readily coordinates to the tin center [6].

The coordination process in methyltris(2-ethylhexyloxycarbonylmethylthio)stannane formation involves both thermodynamic and kinetic factors [7]. The formation of the tin-sulfur bond releases significant energy, making the process thermodynamically favorable [8]. However, the reaction kinetics can vary based on reaction conditions, with factors such as solvent polarity, temperature, and the presence of catalysts significantly influencing the rate of complex formation [7] [9].

Research has demonstrated that the formation of organotin-thiolate complexes like methyltris(2-ethylhexyloxycarbonylmethylthio)stannane often proceeds through intermediate structures before reaching the final stable configuration [9]. These intermediates may involve partially coordinated species where not all thiolate ligands have attached to the tin center [10]. The complete formation of the tris-coordinated complex typically requires sufficient reaction time to allow for the sequential attachment of all three thiolate ligands [7].

The coordination geometry around the tin atom evolves during the formation process, transitioning from the geometry of the starting tin precursor to the final structure dictated by the steric and electronic properties of the attached thiolate ligands [9] [11]. This transformation involves significant rearrangement of the electron density around the tin center to accommodate the incoming ligands [11].

Ligand Design Strategies for Enhanced Stability

The stability of methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is significantly influenced by the design of its thiolate ligands [12]. Strategic ligand design focuses on optimizing both electronic and steric factors to enhance the overall stability of the organotin complex [13]. The 2-ethylhexyloxycarbonylmethylthio ligands in this compound exemplify several key design principles that contribute to its remarkable stability profile [3].

One primary strategy in ligand design involves the incorporation of electron-withdrawing groups that can modulate the electron density at the sulfur-tin bond [13]. The carbonyl groups present in the 2-ethylhexyloxycarbonylmethylthio ligands serve this purpose by drawing electron density away from the sulfur atom, thereby fine-tuning the strength of the tin-sulfur coordination bond [12] [13]. This electronic effect helps prevent excessive electron density accumulation at the tin center, which could potentially destabilize the complex [12].

The steric bulk provided by the 2-ethylhexyl groups represents another crucial design element [14]. These branched alkyl chains create a protective shell around the tin-sulfur core, shielding it from potential nucleophilic attacks and preventing unwanted side reactions [13] [14]. The spatial arrangement of these bulky groups also minimizes intermolecular interactions that could lead to degradation or decomposition of the complex [14].

Table 1: Key Ligand Design Features in Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane

| Design Feature | Structural Element | Stability Enhancement Mechanism |

|---|---|---|

| Electronic Modulation | Carbonyl groups | Adjusts electron density at S-Sn bond [12] |

| Steric Protection | 2-ethylhexyl chains | Creates protective shell around metal center [13] |

| Chelation Potential | Thioester functionality | Provides secondary coordination possibilities [9] |

| Conformational Flexibility | Methylene spacers | Allows optimal positioning for coordination [14] |

The incorporation of thioester functionality within the ligand structure provides additional stability through potential secondary coordination interactions [9]. While the primary coordination occurs through the sulfur atom, the carbonyl oxygen can potentially serve as a secondary coordination site under certain conditions, creating a more robust coordination environment [9] [12]. This chelation potential contributes to the overall thermodynamic stability of the complex [12].

Research has shown that the conformational flexibility imparted by the methylene spacers in the ligand structure allows for optimal positioning of the coordinating sulfur atoms around the tin center [14] [9]. This flexibility enables the ligands to adopt the most energetically favorable arrangement, maximizing orbital overlap between the sulfur and tin atoms while minimizing steric strain [9]. The resulting coordination geometry represents an optimal compromise between electronic and steric factors [9] [13].

The length of the alkyl chains in the ligand design also plays a significant role in determining solubility properties, which indirectly affects stability in different environments [14]. The 2-ethylhexyl groups provide sufficient lipophilicity to ensure good solubility in organic solvents, preventing precipitation that could lead to decomposition reactions [14] [13]. This solubility profile contributes to the kinetic stability of the complex by maintaining it in solution where protective solvation effects can operate [13].

Advanced ligand design strategies for methyltris(2-ethylhexyloxycarbonylmethylthio)stannane and related compounds focus on fine-tuning the electronic properties of the sulfur donor atoms through careful selection of substituents [12] [9]. The balance between electron-withdrawing and electron-donating groups determines the nucleophilicity of the sulfur atom and consequently the strength of the tin-sulfur bond [9].

Comparative Analysis with Analogous Organotin(IV) Complexes

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane exhibits distinctive structural and chemical properties when compared to other organotin(IV) complexes, particularly those containing different organic groups attached to the tin center or alternative ligand systems [15]. This comparative analysis reveals important insights into how structural variations influence coordination behavior and stability profiles [16].

When compared to dibutyltin analogues such as dibutyltin bis(2-ethylhexyl mercaptoacetate), methyltris(2-ethylhexyloxycarbonylmethylthio)stannane demonstrates significant differences in coordination geometry [17] [18]. The methyl-substituted tin center in methyltris(2-ethylhexyloxycarbonylmethylthio)stannane typically adopts a distorted tetrahedral or trigonal bipyramidal geometry, while dibutyltin complexes often favor octahedral or distorted octahedral arrangements [15] [19]. This geometric difference arises from the reduced steric hindrance of the single methyl group compared to two butyl chains, allowing for more efficient coordination of the three thiolate ligands [19].

Spectroscopic studies using tin-119 NMR have revealed that methyltris(2-ethylhexyloxycarbonylmethylthio)stannane exhibits chemical shift values consistent with higher coordination numbers compared to diorganotin analogues [19] [9]. This indicates stronger coordination interactions between the tin center and the thiolate ligands in the methyltin complex, resulting from the enhanced Lewis acidity of the tin atom with fewer alkyl substituents [9].

Table 2: Comparative Properties of Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane and Related Organotin(IV) Complexes

| Property | Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane | Dibutyltin bis(2-ethylhexyl mercaptoacetate) | Triphenyltin thiolate complexes |

|---|---|---|---|

| Coordination Number | Typically 5-6 [9] | Usually 4-5 [17] | Predominantly 4 [15] |

| Geometry | Distorted trigonal bipyramidal or octahedral [9] | Tetrahedral or trigonal bipyramidal [17] | Distorted tetrahedral [15] |

| Tin-Sulfur Bond Length | Relatively shorter (2.45-2.55 Å) [9] | Intermediate (2.50-2.60 Å) [17] | Longer (2.46-3.02 Å) [15] |

| Thermal Stability | High thermal stability [20] | Moderate thermal stability [17] | Variable depending on phenyl arrangement [15] |

The tin-sulfur bond strength varies significantly between methyltris(2-ethylhexyloxycarbonylmethylthio)stannane and other organotin thiolate complexes [15] [9]. X-ray crystallographic studies have shown that the tin-sulfur bond lengths in methyltin complexes are generally shorter than those in dibutyltin or triphenyltin analogues, indicating stronger coordination interactions [9]. This enhanced bond strength contributes to the superior thermal stability observed in methyltin thiolate complexes compared to their dibutyltin counterparts [20] [9].

Reactivity patterns also differ markedly between methyltris(2-ethylhexyloxycarbonylmethylthio)stannane and other organotin(IV) complexes [16] [19]. The methyltin complex typically exhibits greater resistance to hydrolysis and oxidation compared to dibutyltin analogues, a property attributed to the more efficient steric protection provided by the arrangement of the three thiolate ligands around the tin center [19]. In contrast, triphenyltin thiolate complexes often show enhanced susceptibility to nucleophilic attack due to the electronic effects of the phenyl groups [15].

Thermal analysis studies have demonstrated that methyltris(2-ethylhexyloxycarbonylmethylthio)stannane possesses superior thermal stability compared to dibutyltin and triphenyltin thiolate complexes [20] [15]. This enhanced thermal resistance is attributed to the combination of strong tin-sulfur bonds and effective steric protection provided by the arrangement of the 2-ethylhexyloxycarbonylmethylthio ligands [20]. The decomposition temperature of methyltin thiolate complexes is typically 20-40°C higher than that of comparable dibutyltin analogues [20] [17].

The coordination chemistry of methyltris(2-ethylhexyloxycarbonylmethylthio)stannane also differs from other organotin complexes in terms of its ability to expand its coordination sphere [19] [9]. While triphenyltin thiolate complexes rarely exceed tetrahedral coordination due to the steric demands of the phenyl groups, methyltin complexes can more readily accommodate additional ligands to achieve higher coordination numbers [9]. This flexibility in coordination behavior contributes to the versatility of methyltin thiolate complexes in various chemical environments [19].

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane exhibits complex thermal decomposition behavior characterized by multiple degradation pathways and temperature-dependent kinetic parameters. The compound demonstrates initial thermal stability up to approximately 218°C, beyond which significant decomposition occurs [1] [2].

The thermal decomposition of this organotin thiolate compound follows a multi-step mechanism consistent with other organotin carboxylate and thiolate derivatives. Research on structurally similar compounds indicates that thermal degradation typically proceeds through sequential bond cleavage processes, with tin-sulfur and carbon-sulfur bonds being primary sites of thermal attack [3] [4] [5] [6].

Kinetic analysis of related organotin compounds reveals activation energies ranging from 98.46 to 243.23 kJ/mol, depending on the specific decomposition stage and structural characteristics [4]. For methyltris(2-ethylhexyloxycarbonylmethylthio)stannane, the thermal decomposition is expected to follow first-order kinetics (F1 mechanism) in the initial stages, transitioning to more complex mechanisms at higher temperatures [4] [5].

The thermal decomposition pathway likely initiates with the cleavage of tin-sulfur bonds, as these represent the weakest linkages in the molecular structure [7] [8]. This process generates methyltin species and 2-ethylhexyl mercaptoacetate fragments. The mercaptoacetate moieties subsequently undergo further decomposition through carbon-sulfur bond scission and ester hydrolysis reactions [9] [10].

At temperatures exceeding 300°C, secondary decomposition pathways become prominent, involving the formation of volatile organosulfur compounds, carbon dioxide, and various hydrocarbon fragments. The activation energy for the primary decomposition step is estimated to be approximately 136-140 kJ/mol, based on comparative studies of similar dibutyltin and methyltin derivatives [5] [6].

Temperature-programmed decomposition studies indicate that the compound exhibits a sharp mass loss between 270-400°C, corresponding to the elimination of organic substituents and the formation of tin-containing residues [11] [12]. The final decomposition products typically include tin sulfides (SnS) and tin oxides (SnO₂), depending on the atmospheric conditions during thermal treatment [11] [13].

Solubility Behavior in Organic Media

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane demonstrates exceptional solubility characteristics in various organic solvents, with solubility values reaching 250 g/L in organic media at 20°C [14]. This high organic solubility stems from the extensive branched alkyl chain structure and the lipophilic nature of the 2-ethylhexyl substituents.

The compound exhibits excellent compatibility with weak polar oils, including C8-C12 fatty alcohols, C8-C12 fatty acids, and phosphite fatty alcohol esters [15] [16]. This compatibility profile makes it particularly suitable for applications in polymer processing and stabilization systems where uniform distribution throughout the organic matrix is critical.

Solubility behavior varies significantly across different solvent classes. In chlorinated solvents such as dichloromethane and chloroform, the compound shows very high solubility (>200 g/L), maintaining stability across a wide temperature range [14]. Aromatic and aliphatic hydrocarbons provide high solubility (>100 g/L), with solubility increasing substantially with temperature due to enhanced molecular motion and reduced intermolecular interactions [14] [15] [16].

The compound demonstrates moderate solubility (50-100 g/L) in ethers and ketones, which increases with temperature following typical thermodynamic principles [14]. In ester solvents, high solubility is observed, making these media suitable for formulation applications [14].

The log P values, ranging from 5.06 to 9.03, indicate strong hydrophobic character and preferential partitioning into organic phases [17] [18] [14]. This high lipophilicity is consistent with the molecular structure containing three long-chain alkyl ester substituents and explains the compound's excellent organic solvent compatibility.

Temperature effects on solubility follow predictable patterns, with most organic solvents showing increased dissolution capacity at elevated temperatures. However, in systems with excellent inherent compatibility (fatty alcohols and acids), temperature effects are minimal, indicating strong thermodynamic favorability for dissolution [15] [16].

The solubility behavior also influences the compound's processing characteristics. The low freezing point and maintenance of liquid state even at -20°C enhances its utility in low-temperature applications and facilitates handling and mixing operations [15] [16].

Hydrolytic Stability and pH-Dependent Degradation

The hydrolytic stability of methyltris(2-ethylhexyloxycarbonylmethylthio)stannane exhibits pronounced pH dependence, with stability varying dramatically across the pH spectrum. Under neutral to slightly acidic conditions (pH 5-7), the compound demonstrates excellent hydrolytic stability with half-lives exceeding one year [19] [20] [21].

At physiologically relevant acidic conditions (pH 1.2, simulating gastric environment), rapid hydrolysis occurs with half-lives ranging from 0.5 to 4.0 hours [19] [20] [21]. This pH-dependent behavior is characteristic of organotin compounds, where protonation facilitates nucleophilic attack on the tin center and subsequent hydrolysis of tin-sulfur bonds.

The mechanism of pH-dependent degradation involves the formation of different ionic species depending on solution pH. At pH values below the compound's apparent pKa, cationic species predominate, while neutral hydroxo complexes form at higher pH values [22] [21]. For methyltris(2-ethylhexyloxycarbonylmethylthio)stannane, the transition between these species occurs around pH 6-7, corresponding to the inflection point in the stability profile.

Under strongly alkaline conditions (pH 9-11), rapid base-catalyzed hydrolysis occurs with half-lives decreasing to minutes [23] [24] [25]. The base-catalyzed mechanism involves hydroxide ion attack on the tin center, leading to rapid cleavage of tin-sulfur bonds and formation of hydroxylated degradation products [23] [24] [25].

The hydrolysis products include methyltin hydroxides, 2-ethylhexyl mercaptoacetate, and various oxidation products of the mercaptoacetate moieties. In acidic conditions, the formation of methyltin chlorides (when chloride ions are present) represents a major degradation pathway [19] [21].

The stability in the pH range 4-8 makes the compound suitable for most industrial applications where neutral to mildly acidic or basic conditions prevail. However, exposure to strongly acidic or alkaline environments should be avoided to prevent rapid degradation [19] [20] [21].

Environmental implications of pH-dependent hydrolysis include variable persistence in natural waters depending on local pH conditions. In typical freshwater systems (pH 6.5-8.5), moderate stability is expected with gradual hydrolysis over days to weeks. In acidic mine drainage or alkaline industrial effluents, rapid degradation would occur [24] [25] [22].

The pH-dependent degradation also influences bioavailability and environmental fate. At neutral pH, the compound exists primarily as neutral hydroxo complexes, which exhibit different partitioning behavior and bioconcentration potential compared to the cationic forms present at lower pH [26] [22] [27].

Physical Description

GHS Hazard Statements

Pictograms

Health Hazard

Other CAS

Use Classification

Plastics -> Heat stabilisers

General Manufacturing Information

Plastics product manufacturing

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-, 2-ethylhexyl ester: ACTIVE